2-[2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy]benzoic acid;hydrochloride
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Overview
Description
2-[2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy]benzoic acid;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a benzoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy]benzoic acid;hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Linking the Pyrazole and Piperidine Rings: This step involves the formation of a bond between the pyrazole and piperidine rings, typically through nucleophilic substitution reactions.
Attachment of the Benzoic Acid Moiety: The benzoic acid group is introduced through esterification or amidation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods like recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
2-[2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic ring and the nitrogen atoms in the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
2-[2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy]benzoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy]benzoic acid
- 2-[2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy]benzoic acid;methanesulfonate
Uniqueness
The hydrochloride salt form of 2-[2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy]benzoic acid enhances its solubility and stability compared to its free base or other salt forms. This makes it more suitable for certain applications, particularly in biological and medicinal research.
Properties
IUPAC Name |
2-[2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3.ClH/c21-17(22)14-5-1-2-6-16(14)23-11-10-20-9-3-4-13(12-20)15-7-8-18-19-15;/h1-2,5-8,13H,3-4,9-12H2,(H,18,19)(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEGOMHZKMLYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCOC2=CC=CC=C2C(=O)O)C3=CC=NN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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